
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine, also known as DMPP, is a pyrimidine derivative that has gained significant attention in scientific research due to its diverse biological activities. DMPP has been shown to exhibit anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of new therapeutic agents.
作用机制
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine exerts its biological effects by targeting specific proteins and signaling pathways involved in cell growth, proliferation, and survival. One of the key targets of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is the protein kinase B (AKT) signaling pathway, which plays a critical role in regulating cell survival and proliferation. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine inhibits the activation of AKT, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell growth and metastasis, and antifungal and antiviral activities. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has also been shown to modulate the expression of various genes involved in cell survival and proliferation, suggesting that it may have broad therapeutic potential.
实验室实验的优点和局限性
One of the main advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in lab experiments is its diverse biological activities, which make it a versatile tool for studying various cellular processes and disease states. However, one limitation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is its relatively low solubility in water, which can complicate its use in certain experimental settings.
未来方向
There are several potential future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine, including:
1. Development of new 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine derivatives with improved solubility and bioavailability for use in therapeutic applications.
2. Investigation of the mechanisms underlying 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine's antifungal and antiviral activities, with the goal of developing new antifungal and antiviral agents.
3. Exploration of the potential use of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in combination with other anticancer agents to enhance their efficacy and reduce side effects.
4. Investigation of the potential use of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in other disease states, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is a promising candidate for the development of new therapeutic agents due to its diverse biological activities and potential use in cancer therapy. Further research is needed to fully understand the mechanisms underlying its effects and to explore its potential use in other disease states.
合成方法
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine can be synthesized through a multistep process involving the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with phenylacetonitrile, followed by cyclization with phenoxyacetyl chloride. The resulting product is then subjected to further purification to obtain 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in high yield and purity.
科学研究应用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has been extensively studied for its potential use in cancer therapy. Research has shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine can induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-13-16(2)25(24-15)19-14-20(26-18-11-7-4-8-12-18)23-21(22-19)17-9-5-3-6-10-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYNNKYBCNYGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)

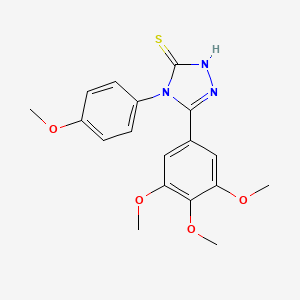
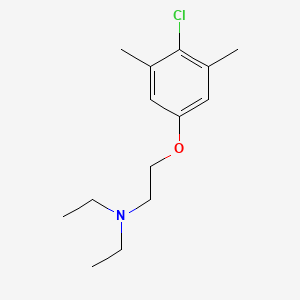

![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
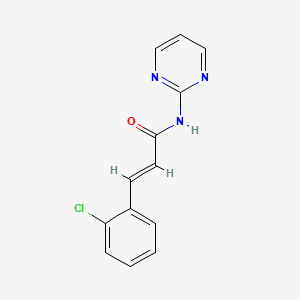
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
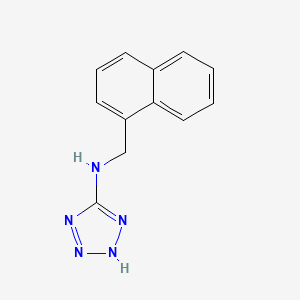
![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)
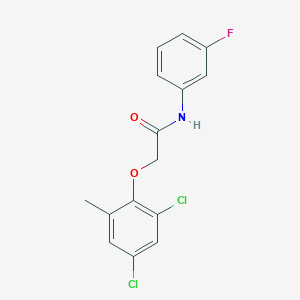
![4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)